2,6-Diethyl-4-methylaniline CAS number and properties
2,6-Diethyl-4-methylaniline CAS number and properties
An In-Depth Technical Guide to 2,6-Diethyl-4-methylaniline: Properties, Synthesis, and Applications
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 2,6-Diethyl-4-methylaniline (CAS No. 24544-08-9), a pivotal substituted aniline derivative. It serves as a crucial resource for researchers, scientists, and professionals in drug development and chemical synthesis. This document delves into the compound's core chemical and physical properties, established synthesis methodologies, significant chemical reactions, and diverse industrial applications. Furthermore, it outlines detailed analytical procedures and critical safety and toxicological data to ensure safe handling and informed use in a laboratory and industrial setting.
Chemical Identity and Core Properties
2,6-Diethyl-4-methylaniline, also known as 2,6-Diethyl-p-toluidine or DEMA, is an organic compound with the molecular formula C₁₁H₁₇N.[1][2] It is structurally classified as a substituted aniline, featuring two ethyl groups and one methyl group attached to the benzene ring.[1] This substitution pattern imparts specific steric and electronic properties that are fundamental to its reactivity and utility. The compound typically presents as a colorless to light yellow or yellow-orange liquid.[1][3]
Physicochemical Data Summary
The fundamental properties of 2,6-Diethyl-4-methylaniline are summarized in the table below for quick reference. These parameters are critical for designing experiments, developing synthesis protocols, and ensuring safe handling and storage.
| Property | Value | Reference(s) |
| CAS Number | 24544-08-9 | [2][4][5] |
| Molecular Formula | C₁₁H₁₇N | [2][6] |
| Molecular Weight | 163.26 g/mol | [2][4][5] |
| Appearance | Light yellow to yellow-orange clear liquid | [1] |
| Boiling Point | 229.4 ± 9.0°C at 760 Torr; 113-115°C at 4.5 Torr | [5][6] |
| Melting Point | -12 to -7 °C | [6] |
| Density | 0.96 g/cm³ at 20°C | [6] |
| Flash Point | 118 °C | [6] |
| Solubility in Water | 0.57 g/L at 20°C (Very slightly soluble) | [6] |
| Solubility in Organic Solvents | Soluble in solvents like ethanol and ether. | [1] |
| pKa | 4.56 ± 0.10 (Predicted) | [5] |
| LogP | 3.18 | [4] |
| EINECS Number | 246-307-5 | [4][5] |
Synthesis Methodologies and Industrial Production
The synthesis of 2,6-Diethyl-4-methylaniline is primarily achieved through two well-established routes: the alkylation of anilines and the catalytic hydrogenation of a nitrotoluene precursor. The choice of method often depends on the desired scale of production, available starting materials, and economic factors.
Catalytic Alkylation of p-Toluidine
A prevalent industrial method involves the direct, ortho-selective ethylation of p-toluidine (4-methylaniline) using ethylene in the presence of an aluminum anilide catalyst.[7] This process is highly regioselective, yielding 2,6-Diethyl-4-methylaniline with high purity.
-
Causality of Experimental Choice : The use of an aluminum anilide catalyst is crucial as it forms a transient complex with the amino group of p-toluidine. This complex sterically hinders the para-position and electronically activates the ortho-positions for electrophilic attack by ethylene, thus ensuring high ortho-selectivity. Precise temperature control is necessary to manage the exothermic reaction and prevent over-alkylation.[1]
Catalytic Hydrogenation of 2,6-Diethyl-4-nitrotoluene
Another common industrial approach is the catalytic hydrogenation of 2,6-diethyl-4-nitrotoluene.[1][8] This method involves the reduction of the nitro group to an amine.
-
Catalyst System : Palladium or platinum catalysts are typically employed for this transformation.[1]
-
Reaction Conditions : The reaction is conducted under high pressure and elevated temperatures to ensure efficient and complete conversion.[1] This method is advantageous for large-scale production due to its high yield and efficiency.
Caption: Primary synthesis routes for 2,6-Diethyl-4-methylaniline.
Key Chemical Reactions and Mechanisms
The reactivity of 2,6-Diethyl-4-methylaniline is dictated by the nucleophilic amino group and the activated aromatic ring. The ortho-diethyl groups provide significant steric hindrance, which influences the regioselectivity of its reactions.
-
Diazotization : The primary amine functionality readily undergoes diazotization when treated with reagents like isoamyl nitrite.[8] The resulting diazonium salt is a versatile intermediate, for instance, in coupling reactions with compounds like diethyl malonate to form more complex molecules.[8]
-
Electrophilic Substitution : The electron-donating nature of the amino and alkyl groups activates the aromatic ring towards electrophilic substitution reactions such as nitration and sulfonation.[1]
-
Oxidation : The compound can be oxidized using agents like potassium permanganate to form nitroso or nitro derivatives.[1]
-
Biochemical Interactions : In biological systems, 2,6-Diethyl-4-methylaniline has been shown to interact with cytochrome P450 enzymes, which can influence metabolic pathways and drug metabolism processes.[1]
Applications in Pharmaceutical and Chemical Industries
The unique structure of 2,6-Diethyl-4-methylaniline makes it a valuable intermediate in various sectors.[9]
-
Pharmaceuticals : Its most notable application is as a key starting material in the synthesis of the local anesthetic articaine, which is widely used in dentistry.[6] It is also investigated for its potential in developing new anti-cancer and anti-inflammatory drugs.[10]
-
Agrochemicals : It serves as a building block in the production of certain herbicides and pesticides.[6]
-
Dyes and Pigments : As an aromatic amine, it is a precursor in the manufacture of various azo dyes, contributing to the production of bright, vibrant colors like reds and yellows.[6][10]
-
Polymers and Materials Science : The compound is used in the production of polymers like polyurethanes and as a curing agent for epoxy resins.[10][11]
-
Corrosion Inhibition : It is utilized in the oil and gas industry as a corrosion inhibitor, forming a protective layer on metal surfaces to prevent degradation.[10]
Caption: Major industrial applications of 2,6-Diethyl-4-methylaniline.
Analytical Methodologies: A Protocol for HPLC Analysis
Accurate quantification and purity assessment of 2,6-Diethyl-4-methylaniline are essential for quality control in research and manufacturing. High-Performance Liquid Chromatography (HPLC) is a robust and widely used method for this purpose.
Self-Validating HPLC Protocol
This protocol describes a reverse-phase HPLC method for the analysis of 2,6-Diethyl-4-methylaniline.[4]
Objective: To separate and quantify 2,6-Diethyl-4-methylaniline from potential impurities.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
Newcrom R1 column (or equivalent C18 column)
-
Mobile Phase A: Acetonitrile (MeCN)
-
Mobile Phase B: Water
-
Mobile Phase Modifier: Phosphoric acid (For MS-compatibility, replace with formic acid)
-
Standard: 2,6-Diethyl-4-methylaniline, >98% purity
-
Sample Diluent: Mobile Phase mixture
Experimental Workflow:
-
Standard Preparation : Accurately weigh and dissolve a known amount of the 2,6-Diethyl-4-methylaniline standard in the sample diluent to prepare a stock solution (e.g., 1 mg/mL). Prepare a series of working standards by serial dilution to create a calibration curve (e.g., 1-100 µg/mL).
-
Sample Preparation : Dissolve the sample containing 2,6-Diethyl-4-methylaniline in the sample diluent to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions :
-
Column : Newcrom R1 reverse-phase column.[4]
-
Mobile Phase : A suitable gradient of Acetonitrile and Water with phosphoric acid. For example, a starting condition of 40% MeCN, ramping to 80% MeCN over 10 minutes.
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30 °C.
-
Detection Wavelength : 254 nm.
-
Injection Volume : 10 µL.
-
-
Analysis and Quantification :
-
Inject the standards to establish a calibration curve of peak area versus concentration. The linearity (R² > 0.999) validates the assay over the tested range.
-
Inject the prepared samples.
-
The concentration of 2,6-Diethyl-4-methylaniline in the sample is determined by interpolating its peak area from the calibration curve.
-
This scalable liquid chromatography method can also be adapted for preparative separation to isolate impurities or for pharmacokinetic studies.[4]
Safety, Toxicology, and Handling
As a substituted aniline, 2,6-Diethyl-4-methylaniline requires careful handling due to its potential health hazards.[6]
Hazard Identification and GHS Classification
-
GHS Hazard Statements : H302 (Harmful if swallowed), H312 (Harmful in contact with skin).[12][13][14]
-
Primary Routes of Exposure : Inhalation and skin absorption are significant routes of exposure.[6]
Recommended Handling and Personal Protective Equipment (PPE)
-
Engineering Controls : Work should be conducted in a well-ventilated area or a chemical fume hood.[16]
-
Personal Protective Equipment :
-
Hygiene Measures : Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. Contaminated clothing should be removed and washed before reuse.[3][6]
First-Aid Measures
-
If on Skin : Immediately remove all contaminated clothing and wash the skin with plenty of water.[3][6]
-
If Inhaled : Move the person to fresh air. If respiratory problems occur, consult a doctor.[6]
Environmental Effects
2,6-Diethyl-4-methylaniline is considered hazardous to the aquatic environment.[6] It is not readily degradable.[6] Care should be taken to prevent its release into sewage, drainage systems, and water bodies.[6]
Conclusion
2,6-Diethyl-4-methylaniline is a chemical intermediate of significant industrial value, underpinned by its versatile reactivity and strategic importance in the synthesis of pharmaceuticals, agrochemicals, and polymers. A thorough understanding of its physicochemical properties, synthesis routes, and reaction mechanisms is essential for its effective and safe utilization. The analytical protocols and safety guidelines presented in this guide provide a robust framework for researchers and drug development professionals to harness the potential of this compound while ensuring scientific integrity and operational safety.
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